Cas no 137071-61-5 (N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide)

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide is a synthetic organic compound featuring a tertiary amine structure with methoxy and dimethoxybenzyl substituents. Its hydrobromide salt form enhances stability and solubility, making it suitable for pharmaceutical and research applications. The compound's structural features, including the electron-rich aromatic ring and flexible alkoxy side chain, contribute to its potential as an intermediate in drug development, particularly for targeting neurological or cardiovascular pathways. The hydrobromide counterion ensures improved crystallinity and handling properties. This compound is typically utilized in controlled synthesis due to its defined reactivity profile and compatibility with further functionalization. Proper storage under anhydrous conditions is recommended to maintain integrity.
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide structure
137071-61-5 structure
Product name:N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
CAS No:137071-61-5
MF:C13H21NO3
MW:239.31074
CID:889822

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-Dimethoxybenzyl)-1-methoxypropan-2-amine
    • (3,4-DIMETHOXY-BENZYL)-(2-METHOXY-1-METHYL-ETHYL)-AMINE
    • N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
    • (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
    • [(3,4-dimethoxyphenyl)methyl](2-methoxy-isopropyl)amine
    • AC1ME9HH
    • CTK4C0630
    • Oprea1_290830
    • Oprea1_329289
    • SBB027935
    • SureCN9781310
    • N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
    • Inchi: InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3
    • InChI Key: QNMAKJPRKQTXCB-UHFFFAOYSA-N
    • SMILES: CC(COC)NCC1=CC=C(C(=C1)OC)OC

Computed Properties

  • Exact Mass: 239.15200
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7

Experimental Properties

  • PSA: 39.72000
  • LogP: 2.21920

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Security Information

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12147987-1g
N-(3,4-Dimethoxybenzyl)-1-methoxypropan-2-amine
137071-61-5 95+%
1g
$336 2024-07-23
TRC
D464863-500mg
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
137071-61-5
500mg
$ 80.00 2022-06-05
TRC
D464863-50mg
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
137071-61-5
50mg
$ 50.00 2022-06-05
TRC
D464863-100mg
N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide
137071-61-5
100mg
$ 65.00 2022-06-05

Additional information on N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide

Research Update on N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 137071-61-5)

N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide (CAS: 137071-61-5) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the context of neurological and cardiovascular disorders. This research brief synthesizes the latest findings on its synthesis, mechanism of action, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a modulator of adrenergic receptors. The research demonstrated that N-(3,4-dimethoxybenzyl)-1-methoxy-2-propanamine hydrobromide exhibits selective binding affinity for α2-adrenergic receptors, suggesting its potential as a novel therapeutic agent for hypertension and anxiety disorders. The study utilized in vitro binding assays and molecular docking simulations to elucidate its interaction with receptor subtypes.

In terms of synthetic chemistry, advancements have been made in the scalable production of this compound. A recent patent (WO2023056421) describes an improved synthetic route with higher yield (78%) and purity (>99.5%) compared to previous methods. The process involves a reductive amination step between 3,4-dimethoxybenzaldehyde and 1-methoxy-2-propanamine, followed by hydrobromide salt formation under controlled conditions.

Pharmacokinetic studies conducted in rodent models (Sprague-Dawley rats) revealed favorable absorption profiles with 85% oral bioavailability and a half-life of 4.2 hours. The compound showed good blood-brain barrier penetration, supporting its potential CNS applications. Metabolite identification studies identified O-demethylation as the primary metabolic pathway.

Current clinical development focuses on its potential as an adjunct therapy in Parkinson's disease. Phase I trials demonstrated safety at doses up to 200 mg/day, with no significant adverse effects reported. Researchers are particularly interested in its potential to mitigate L-DOPA-induced dyskinesias while maintaining therapeutic efficacy.

From a structural-activity relationship perspective, modifications to the dimethoxybenzyl moiety have been explored to enhance receptor subtype selectivity. Computational modeling suggests that the 3,4-dimethoxy configuration is optimal for binding pocket accommodation, while the methoxypropylamine side chain contributes to metabolic stability.

Future research directions include investigating its potential in neuroprotection and as a modulator of neuroinflammation. Preliminary in vitro studies suggest the compound may reduce microglial activation and subsequent cytokine release in models of neuroinflammation, though this requires further validation in animal models.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd